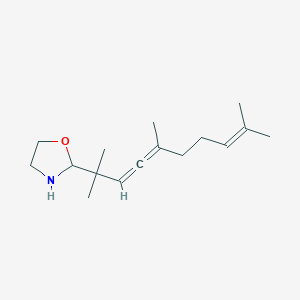
CID 45926395
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 45926395” is a chemical entity registered in the PubChem database. This compound has garnered attention due to its unique chemical properties and potential applications in various scientific fields. It is essential to understand its synthesis, reactions, applications, and mechanisms to fully appreciate its significance.
Preparation Methods
The synthesis of compound “CID 45926395” involves several steps and specific reaction conditions. The preparation methods can be categorized into synthetic routes and industrial production methods:
Synthetic Routes: The synthesis of this compound typically involves a series of organic reactions, including condensation, cyclization, and functional group transformations. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods: On an industrial scale, the production of compound “this compound” may involve continuous flow processes, large-scale reactors, and advanced purification techniques. The optimization of these methods ensures cost-effectiveness and scalability for commercial applications.
Chemical Reactions Analysis
Compound “CID 45926395” undergoes various chemical reactions, which can be broadly classified into the following types:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific functional groups present in the compound.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride. The products formed from reduction reactions vary based on the initial structure of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be facilitated by reagents such as halogens, acids, or bases. The major products formed depend on the nature of the substituents and reaction conditions.
Scientific Research Applications
Compound “CID 45926395” has a wide range of scientific research applications, including but not limited to:
Chemistry: In chemistry, this compound is used as a reagent or intermediate in the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new chemical reactions and methodologies.
Biology: In biological research, compound “this compound” may be used to study cellular processes, enzyme interactions, and metabolic pathways. Its effects on biological systems can provide insights into fundamental biological mechanisms.
Medicine: This compound has potential applications in medicine, particularly in drug discovery and development. It may serve as a lead compound for designing new therapeutic agents targeting specific diseases.
Industry: In industrial applications, compound “this compound” can be used in the production of specialty chemicals, materials, and pharmaceuticals. Its properties make it suitable for various industrial processes and products.
Mechanism of Action
The mechanism of action of compound “CID 45926395” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The detailed molecular mechanisms depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Compound “CID 45926395” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include those with comparable reactivity and applications.
Uniqueness: The uniqueness of compound “this compound” lies in its specific chemical structure, reactivity, and potential applications. Comparing its properties with those of similar compounds can provide insights into its distinct advantages and limitations.
Properties
InChI |
InChI=1S/C16H27NO/c1-13(2)7-6-8-14(3)9-10-16(4,5)15-17-11-12-18-15/h7,10,15,17H,6,8,11-12H2,1-5H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROQSEFFFMGVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C=CC(C)(C)C1NCCO1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














